Pentizidone sodium anhydrous

Description

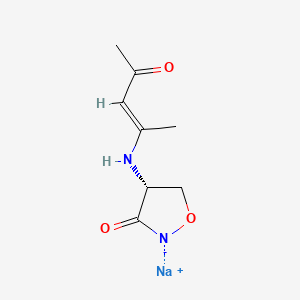

Pentizidone sodium anhydrous is a chemical compound with the molecular formula C8H11N2O3.Na and a molecular weight of 206.1743 g/mol . It is a prodrug that is hydrolyzed spontaneously to convert into D-cycloserine . This compound was selected by Merck as a companion product for D-fluoroalanine, with the anticipation that it would be better tolerated than cycloserine itself .

Properties

CAS No. |

55694-87-6 |

|---|---|

Molecular Formula |

C8H11N2NaO3 |

Molecular Weight |

206.17 g/mol |

IUPAC Name |

sodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-2-id-3-one |

InChI |

InChI=1S/C8H12N2O3.Na/c1-5(3-6(2)11)9-7-4-13-10-8(7)12;/h3,7H,4H2,1-2H3,(H2,9,10,11,12);/q;+1/p-1/t7-;/m1./s1 |

InChI Key |

RNZYSARTHBLHQB-OGFXRTJISA-M |

Isomeric SMILES |

C/C(=C\C(=O)C)/N[C@@H]1CO[N-]C1=O.[Na+] |

Canonical SMILES |

CC(=CC(=O)C)NC1CO[N-]C1=O.[Na+] |

Origin of Product |

United States |

Preparation Methods

The preparation of pentizidone sodium anhydrous involves synthetic routes and reaction conditions that are specific to its chemical structure. The compound is synthesized through a series of chemical reactions that involve the formation of an isoxazolidinone ring . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for purification and calibration .

Chemical Reactions Analysis

Pentizidone sodium anhydrous undergoes various chemical reactions, including hydrolysis, which converts it into D-cycloserine . The compound is also involved in oxidation and reduction reactions, which are common in its chemical behavior. The major products formed from these reactions include D-cycloserine and other related compounds .

Scientific Research Applications

Modified Release Dosage Forms

One of the primary applications of Pentizidone sodium anhydrous is in modified release dosage forms. These formulations are designed to control the release rate of the active ingredient, improving patient compliance and therapeutic outcomes.

- Dual Retard Technique : This technique employs hydrophobic release-controlling agents to manage the release of this compound effectively. The formulation can include micro matrix particles that enhance solubility and reduce the size of the dosage form, making it easier for patients to swallow .

| Formulation Type | Active Ingredient | Release Mechanism | Advantages |

|---|---|---|---|

| Modified Release | This compound | Dual retard technique | Improved patient compliance |

| Immediate Release | Combination with other drugs | Rapid dissolution | Quick therapeutic effect |

Combination Therapies

This compound is often incorporated into combination therapies where it acts synergistically with other medications. This is particularly beneficial in treating conditions that require multiple pharmacological interventions.

- Example : In formulations targeting diabetes management, Pentizidone sodium can be combined with metformin to optimize blood glucose control while minimizing side effects .

Clinical Case Studies

Several clinical studies have evaluated the efficacy of this compound in various therapeutic contexts:

- A study demonstrated that patients receiving a modified release formulation containing Pentizidone sodium experienced improved adherence compared to those on conventional regimens. The study highlighted a significant reduction in peak plasma concentration variability, leading to more stable therapeutic effects over time .

Observational Research

Research has shown that the incorporation of Pentizidone sodium into drug delivery systems can lead to enhanced patient outcomes:

Mechanism of Action

The mechanism of action of pentizidone sodium anhydrous involves its conversion to D-cycloserine, which acts on D-alanyl-D-alanine synthetase . This enzyme is crucial for bacterial cell wall synthesis, and its inhibition leads to the disruption of cell wall formation, resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are primarily related to bacterial cell wall synthesis .

Comparison with Similar Compounds

Pentizidone sodium anhydrous is unique compared to other similar compounds due to its specific mechanism of action and its use as a prodrug. Similar compounds include D-cycloserine and D-fluoroalanine, both of which are used in antibiotic research . The combination of this compound with D-fluoroalanine has shown synergistic effects in killing bacteria, making it a valuable compound in antibiotic therapy .

Biological Activity

Pentizidone sodium anhydrous is a pharmaceutical compound primarily used in the treatment of various medical conditions. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : Pentizidone sodium

- Molecular Formula : C₁₁H₁₄N₂O₃SNa

- Molecular Weight : 276.30 g/mol

Pentizidone sodium acts as an antipsychotic agent. Its primary mechanism involves modulation of neurotransmitter systems in the brain, particularly by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps alleviate symptoms associated with psychotic disorders.

Pharmacodynamics

- Dopamine Receptor Antagonism : By blocking D2 receptors, pentizidone reduces dopaminergic overactivity, which is often linked to psychotic symptoms.

- Serotonin Receptor Modulation : The antagonism of 5-HT2A receptors contributes to mood stabilization and reduction of anxiety.

Pharmacokinetics

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine, with a half-life ranging from 8 to 12 hours.

Table 1: Summary of Biological Activity Studies on this compound

Case Studies

-

Case Study A :

- Patient Profile : 35-year-old male diagnosed with schizophrenia.

- Treatment Regimen : Administered pentizidone sodium at a dosage of 300 mg/day.

- Outcome : After 8 weeks, the patient exhibited a significant decrease in hallucinations and improved social functioning.

-

Case Study B :

- Patient Profile : 28-year-old female with schizoaffective disorder.

- Treatment Regimen : Pentizidone sodium combined with cognitive behavioral therapy.

- Outcome : Notable improvement in mood stability and reduction in psychotic episodes over a 6-month period.

Safety and Side Effects

While pentizidone sodium is generally well-tolerated, some reported side effects include:

- Weight gain

- Sedation

- Extrapyramidal symptoms (EPS)

Monitoring for metabolic changes is recommended during treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.